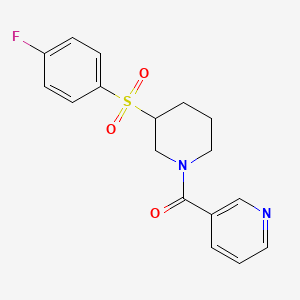

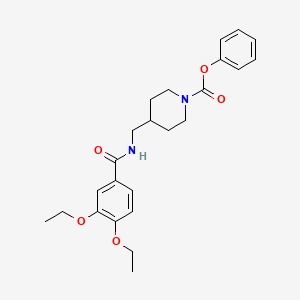

![molecular formula C10H8N4O3 B2603839 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone CAS No. 478041-21-3](/img/structure/B2603839.png)

1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. 1,2,3-Triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of interest for many researchers. Various synthetic routes have been used to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .

Molecular Structure Analysis

1,2,3-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B). One N atom is pyrrole kind, and the other two atoms are pyridine kind .

Chemical Reactions Analysis

1,2,3-Triazoles act as important pharmacophores by interacting with the biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity and solubility .

Physical And Chemical Properties Analysis

The IR absorption spectra of 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

科学的研究の応用

Antimicrobial Activity

Compounds containing a triazole structure have been shown to exhibit antimicrobial activities . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Analgesic and Anti-inflammatory Activities

Triazole derivatives have been found to have analgesic and anti-inflammatory properties . This makes them potentially useful in the development of new pain relief and anti-inflammatory drugs .

Anticonvulsant Activity

Triazole compounds have been associated with anticonvulsant activities . This suggests potential applications in the treatment of epilepsy and other conditions characterized by seizures .

Antineoplastic and Anticancer Activities

Triazole derivatives have shown antineoplastic and anticancer activities . This suggests they could be used in the development of new cancer treatments .

Antimalarial and Antiviral Activities

Triazole compounds have demonstrated antimalarial and antiviral activities . This indicates potential applications in the treatment of malaria and various viral infections .

Antiproliferative Activity

Triazole derivatives have been associated with antiproliferative activities . This suggests potential applications in controlling the growth of cells, which could be useful in the treatment of conditions like cancer .

Applications in Agrochemistry

Compounds containing triazole have an important application value in agrochemistry . They could be used in the development of new pesticides and other agricultural chemicals .

Applications in Material Chemistry

Triazole compounds also have applications in material chemistry . Their unique structure could be used in the development of new materials with desirable properties .

作用機序

将来の方向性

特性

IUPAC Name |

1-[4-(4-nitrotriazol-1-yl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c1-7(15)8-2-4-9(5-3-8)13-6-10(11-12-13)14(16)17/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJZZUVUMDOQRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C=C(N=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

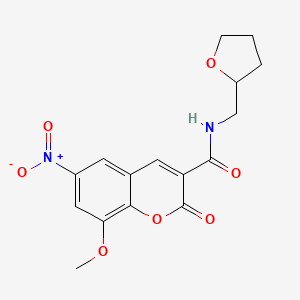

![N-{3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propyl}prop-2-enamide](/img/structure/B2603759.png)

![4-Amino-6-methyl-3-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2603760.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide](/img/no-structure.png)

![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2603762.png)

![1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2603769.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2603774.png)

![Ethyl 2-[2-[2-(thiophene-2-carbonyl)-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2603779.png)